molecular formula C12H16O2 B6256068 tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid CAS No. 57293-36-4

tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid

Cat. No.: B6256068
CAS No.: 57293-36-4
M. Wt: 192.3
InChI Key:
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Description

Tricyclo[4311,3,8]undec-4-ene-4-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps may include oxidation, reduction, and functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the tricyclic core to more oxidized derivatives.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Replacement of specific atoms or groups with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones or alcohols, while reduction can produce tricyclic hydrocarbons.

Scientific Research Applications

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid
  • Tricyclo[4.3.1.1,3,8]undecane-2-carboxylic acid

Uniqueness

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid is unique due to its specific tricyclic structure and the position of the carboxylic acid group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57293-36-4

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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